2-{6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}aceticacid
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Overview
Description
2-{6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}acetic acid is a complex organic compound that features a thiazole ring, a naphthalene moiety, and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}acetic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-chloro-1,3-thiazole with butyl lithium to form the corresponding butyl-substituted thiazole . This intermediate is then reacted with 2-bromonaphthalene under palladium-catalyzed coupling conditions to form the naphthalene-thiazole derivative . Finally, the acetic acid group is introduced through a carboxylation reaction using carbon dioxide and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or other reducing agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}acetic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins. Its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Similar Compounds
2-{6-[4-(2-bromo-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}acetic acid: Similar structure but with a bromine atom instead of chlorine.
2-{6-[4-(2-methyl-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}acetic acid: Contains a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 2-{6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}acetic acid enhances its reactivity and biological activity compared to its analogs. This makes it a more potent compound for various applications.
Properties
IUPAC Name |
2-[6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2S/c20-19-21-17(12-24-19)4-2-1-3-13-5-7-16-10-14(11-18(22)23)6-8-15(16)9-13/h5-10,12H,1-4,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCALZQLOZCLJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CC(=O)O)C=C1CCCCC3=CSC(=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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